Cas no 1002246-09-4 ((2E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one)

(2E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (2E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
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- MDL: MFCD11922889
- Inchi: 1S/C17H15FO/c1-12-7-8-15(11-13(12)2)17(19)10-9-14-5-3-4-6-16(14)18/h3-11H,1-2H3/b10-9+
- InChI Key: YRGSGCPMJCMUTC-MDZDMXLPSA-N
- SMILES: C(C1=CC=C(C)C(C)=C1)(=O)/C=C/C1=CC=CC=C1F
(2E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB422195-1 g |
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
1002246-09-4 | 1g |
€467.00 | 2023-04-24 | ||
abcr | AB422195-25g |
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one; . |
1002246-09-4 | 25g |
€1745.00 | 2025-02-16 | ||
abcr | AB422195-5 g |
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
1002246-09-4 | 5g |
€935.60 | 2023-04-24 | ||
abcr | AB422195-5g |
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one; . |
1002246-09-4 | 5g |
€935.60 | 2025-02-16 | ||
abcr | AB422195-10 g |
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
1002246-09-4 | 10g |
€1177.00 | 2023-04-24 | ||
abcr | AB422195-1g |
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one; . |
1002246-09-4 | 1g |
€467.00 | 2025-02-16 | ||
abcr | AB422195-10g |
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one; . |
1002246-09-4 | 10g |
€1177.00 | 2025-02-16 |
(2E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one Related Literature
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
Additional information on (2E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Comprehensive Overview of (2E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (CAS No. 1002246-09-4)
(2E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, with the CAS number 1002246-09-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This α,β-unsaturated ketone derivative features a unique structural framework, combining a 3,4-dimethylphenyl group with a 2-fluorophenyl moiety through a conjugated prop-2-en-1-one bridge. Its distinct E-configuration (trans arrangement) across the double bond is critical for its molecular interactions and potential applications.
In recent years, researchers have focused on this compound due to its potential as a pharmacophore in drug discovery. The presence of both electron-donating methyl groups and an electron-withdrawing fluorine atom creates an interesting electronic profile, making it valuable for studying structure-activity relationships (SAR). Computational chemistry studies suggest its utility in designing small molecule inhibitors for enzyme targets, particularly in inflammation and metabolic disorders – topics frequently searched in AI-driven drug discovery platforms.
The compound's photophysical properties have also become a hot topic in materials science forums. Its conjugated system shows promise for organic electronics applications, aligning with current Google Trends queries about "fluorinated organic semiconductors." When excited at specific wavelengths, the chalcone derivative exhibits measurable fluorescence, making it relevant for OLED research – a trending subject in ACS (American Chemical Society) publications.
Synthetic protocols for CAS 1002246-09-4 typically involve Claisen-Schmidt condensation between appropriately substituted benzaldehyde and acetophenone derivatives. This aligns with frequent search terms like "green chemistry approaches for chalcone synthesis." Recent microwave-assisted synthesis methods have improved yields while reducing reaction times – a key concern in sustainable chemistry discussions across ResearchGate and ScienceDirect platforms.
Analytical characterization of this compound employs advanced techniques like NMR (¹H/¹³C), HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography. These methods confirm the E-configuration and purity – critical data points for researchers who frequently search "how to validate chalcone structure" in academic databases. The fluorine atom's presence creates distinctive ¹⁹F NMR signals, serving as a valuable diagnostic tool.
In biological studies, derivatives of (2E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one have shown modulated bioavailability compared to non-fluorinated analogs. This addresses common PubMed queries about "fluorine effects on drug metabolism." The compound's logP value (a measure of lipophilicity) falls within the optimal range for blood-brain barrier permeability, making it relevant to neuroscience drug development trends.
From a commercial perspective, CAS 1002246-09-4 is available as a research-grade chemical with typical purity ≥95%. Suppliers often highlight its use as a building block for more complex structures, responding to frequent search terms like "fluorinated chalcone suppliers." Proper storage recommendations (e.g., amber vials under inert atmosphere) reflect growing industry awareness about compound stability – a trending topic in laboratory management discussions.
Environmental and safety assessments indicate that this compound requires standard laboratory precautions (gloves, goggles) but doesn't exhibit extreme hazards – an important distinction given increasing Google searches for "benign by design chemicals." Its environmental fate data shows moderate biodegradability, aligning with current interests in green chemistry metrics.
Future research directions likely involve exploring its coordination chemistry with transition metals (a rising topic in Inorganic Chemistry Frontiers journals) and further structure-activity optimization for therapeutic applications. The compound's versatility ensures its continued relevance across multiple disciplines, from medicinal chemistry to advanced material science – domains generating substantial traffic on scholarly search engines.
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